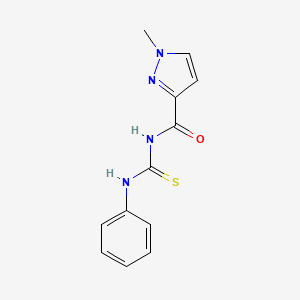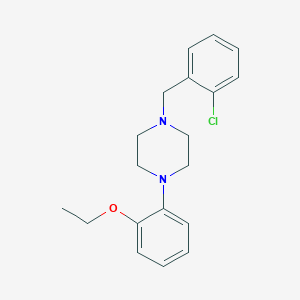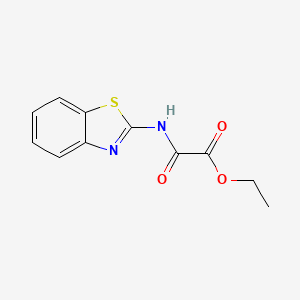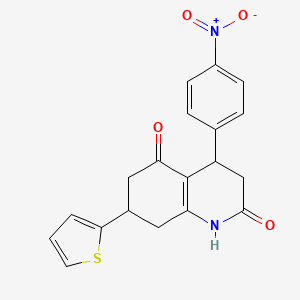
N-(anilinocarbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(anilinocarbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CMPT belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CMPT is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, CMPT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. CMPT has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and inflammation. In neurodegenerative disorders, CMPT has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. In cancer cells, CMPT has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in cell survival and proliferation. CMPT has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In neurodegenerative disorders, CMPT has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
CMPT has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations to using CMPT in lab experiments, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of CMPT is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of CMPT, including the optimization of its synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the development of novel formulations and delivery methods for CMPT may enhance its bioavailability and therapeutic potential. Furthermore, the combination of CMPT with other drugs or therapies may improve its efficacy and overcome drug resistance in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
CMPT has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CMPT has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. Inflammation is a common feature of many diseases, and CMPT has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, CMPT has been shown to protect neurons from oxidative stress and neuroinflammation, suggesting its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-methyl-N-(phenylcarbamothioyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-16-8-7-10(15-16)11(17)14-12(18)13-9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSSRYYFOXCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4714967.png)
![4-[2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4714972.png)

![4-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-N-(4-ethoxyphenyl)benzamide](/img/structure/B4714988.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide](/img/structure/B4714992.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4714999.png)
![2,2,2-trifluoro-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4715012.png)
![N,N-dimethyl-4-[(4-methyl-1-piperidinyl)carbonothioyl]aniline](/img/structure/B4715021.png)
![7-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4715030.png)

![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4715042.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4715057.png)
![4-methyl-1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4715074.png)
